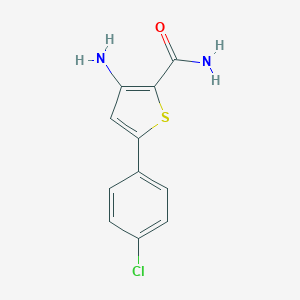

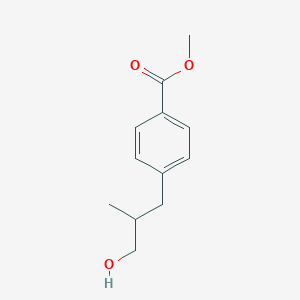

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide and its derivatives typically involves the Gewald reaction, a multicomponent reaction involving ketones, cyanoacetate, and sulfur to form thiophene derivatives. For instance, synthesis processes have been reported where the compound is obtained through reactions involving aniline, ethylcynoacetate, and p-chloroacetophenone under specific conditions, followed by reactions with various aryl aldehydes to yield Schiff bases (Bhattacharjee, Saravanan, & Mohan, 2011).

Molecular Structure Analysis

The molecular structure of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide derivatives has been elucidated through various spectroscopic methods, including IR, 1H NMR, and Mass spectral data. These studies provide insights into the compound's chemical backbone and the orientation of its functional groups, which are crucial for understanding its reactivity and properties. X-ray crystallography has also been used to determine the crystal structure of related compounds, revealing information about molecular packing and intermolecular interactions (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Chemical Reactions and Properties

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide participates in various chemical reactions, leading to the formation of different functionalized derivatives. These reactions include condensation with aryl aldehydes to form Schiff bases, which have been studied for their central nervous system (CNS) depressant activity, antimicrobial activity, and other biological properties. The versatility in chemical reactivity makes it a valuable scaffold for the development of novel compounds with potential pharmacological applications (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Physical Properties Analysis

The physical properties of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications. For instance, the crystal and molecular structure studies provide valuable information on the stability and packing of the molecules in the solid state, which can affect their dissolution and bioavailability.

Chemical Properties Analysis

The chemical properties of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, including its reactivity, stability, and interactions with other molecules, are key to its applications in synthesis and drug design. Its ability to undergo various chemical reactions allows for the creation of a wide array of derivatives with diverse biological activities. Studies on its acid chloride derivatives and other functionalized forms provide insights into its potential as a precursor for more complex molecules with specific properties and activities (Kumar, Anupama, & Khan, 2008).

Scientific Research Applications

Thiophene Analogues in Carcinogenicity Studies

Thiophene analogues, such as 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, are significant in research focused on understanding their biological activities, including potential carcinogenicity. A study by Ashby et al. (1978) synthesized thiophene analogues of known carcinogens benzidine and 4-aminobiphenyl, evaluating them for potential carcinogenicity. These compounds were assessed using in vitro assays like the Ames test and cell transformation assays, highlighting their chemical and biological behaviors that may indicate carcinogenic potential. Such research underlines the importance of thiophene compounds in carcinogenicity studies (Ashby et al., 1978).

Imidazole Derivatives and Antitumor Activity

The study of imidazole derivatives, related to thiophene compounds by their heterocyclic nature, has been noted for their potential antitumor activities. Imidazole and its derivatives have been reviewed for their roles in new antitumor drugs and the synthesis of compounds with various biological properties. This suggests a potential research pathway for thiophene derivatives like 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide in the exploration of antitumor activities (Iradyan et al., 2009).

Synthesis and Structural Properties of Thiophene Derivatives

Research into the synthesis and structural properties of novel thiophene derivatives provides insight into the chemical versatility and potential applications of such compounds. Issac and Tierney (1996) described the synthesis of substituted thiophene compounds, examining their spectroscopic and structural properties. This kind of research is foundational for understanding the potential applications of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide in material science, pharmacology, or as intermediates in organic synthesis (Issac & Tierney, 1996).

Applications in Supramolecular Chemistry

The utilization of thiophene derivatives in supramolecular chemistry highlights their importance in the development of nanotechnologies and biomedical applications. Cantekin et al. (2012) reviewed benzene-1,3,5-tricarboxamides (BTAs), compounds with a structural resemblance to thiophene derivatives, for their supramolecular self-assembly behavior. Such studies suggest potential applications of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide in the design of new materials and therapeutic agents (Cantekin et al., 2012).

Environmental Impact Assessment

Research on the environmental impact of chlorophenyl compounds, closely related to thiophene derivatives, provides insight into the ecological considerations of such chemicals. Krijgsheld and Gen (1986) evaluated the toxicity of chlorophenols in the aquatic environment, highlighting the moderate toxic effects these compounds exert on mammalian and aquatic life. Understanding the environmental impact of related compounds can inform safer handling and disposal practices for research involving 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide (Krijgsheld & Gen, 1986).

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry.

properties

IUPAC Name |

3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYJPACEBWKWEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373351 | |

| Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide | |

CAS RN |

175137-05-0, 515142-45-7 | |

| Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 515142-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

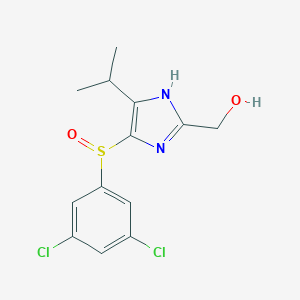

![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)nicotinic acid](/img/structure/B68130.png)